2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one
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Overview
Description
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydrofuran (oxolane) ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: Pyridine-3-carboxaldehyde and 3-hydroxytetrahydrofuran.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of tetrahydrofuran.
Reaction Mechanism: The deprotonated tetrahydrofuran attacks the carbonyl carbon of pyridine-3-carboxaldehyde, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyridine-3-carboxylic acid, while reduction with sodium borohydride can produce 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethanol.
Scientific Research Applications
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-one: Similar structure but with the pyridine ring at a different position.
2-(oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-one: Another positional isomer with the pyridine ring at the 4-position.
2-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-one: Similar structure with an additional carbon in the ethanone bridge.
Uniqueness
2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a tetrahydrofuran ring connected by an ethanone bridge makes it a versatile compound for various applications.
Properties
CAS No. |
1566241-88-0 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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